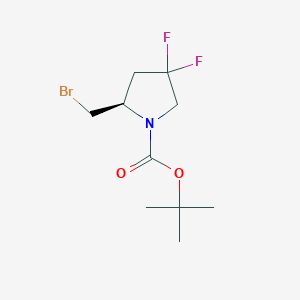

tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Description

tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate (CAS: 2092723-85-6) is a chiral pyrrolidine derivative with a bromomethyl group at the 2-position and two fluorine atoms at the 4-position of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective group for the nitrogen atom. Its molecular formula is C₁₀H₁₆BrF₂NO₂, with a molecular weight of 300.14 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging its electrophilic bromomethyl group for alkylation or nucleophilic substitution reactions.

Properties

Molecular Formula |

C10H16BrF2NO2 |

|---|---|

Molecular Weight |

300.14 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-6-10(12,13)4-7(14)5-11/h7H,4-6H2,1-3H3/t7-/m1/s1 |

InChI Key |

UXTHOEXKBYNHLE-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@@H]1CBr)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a halogenation reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group (-CH₂Br) serves as a primary reactive site due to the polar C-Br bond.

Mechanistic Insight :

-

Bromide acts as a leaving group in SN₂ reactions, with inversion of configuration at the chiral C2 center.

-

Difluoropyrrolidine’s electron-withdrawing effects stabilize transition states .

Elimination Reactions

Under strongly basic conditions, β-elimination competes with substitution:

| Base | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| DBU | DMF | 80°C | 4,4-Difluoro-1-(tert-butoxycarbonyl)-2-methylenepyrrolidine | >90% |

| KOtBu | THF | 25°C | Mixture of alkene and alcohol | 60% alkene |

Key Factor :

-

Bulkiness of the tert-butyl group disfavors elimination unless high temperatures or strong bases are used .

Ester Hydrolysis and Functionalization

The tert-butyl ester undergoes acid-catalyzed hydrolysis:

Conditions :

-

4M HCl in dioxane, 25°C, 24 hrs

-

TFA/DCM (1:1), 0°C, 2 hrs

Product : (2R)-2-(Bromomethyl)-4,4-difluoropyrrolidine (free amine)

Yield : 80–95%

Applications :

-

Intermediate for peptide coupling or further N-functionalization (e.g., sulfonylation, acylation).

Cross-Coupling Reactions

The bromomethyl group participates in transition-metal-catalyzed couplings:

| Reaction | Catalyst/Ligand | Substrate | Product | Efficiency |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives | 40–60% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | Alkyne-functionalized pyrrolidines | 55–70% |

Limitations :

Oxidation of Adjacent Positions

-

Dess–Martin Periodinane (DMP) in DCM oxidizes alcohols to ketones or aldehydes (e.g., hydroxymethyl → formyl) .

-

Swern Oxidation (oxalyl chloride/DMSO) converts alcohols to carbonyls without over-oxidation.

Reduction of the Pyrrolidine Ring

-

H₂/Pd-C : Reduces double bonds (if present) but leaves ester and bromine intact.

Fluorine-Specific Reactivity

The difluoropyrrolidine ring exhibits unique properties:

Scientific Research Applications

Tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and stability. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, synthetic, and functional attributes of tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate with analogous compounds.

Stereochemical and Functional Group Variations

- Stereochemistry : The R vs. S configuration at the 2-position (e.g., CAS 2092723-85-6 vs. 1279894-15-3) influences enantioselective reactivity. For example, the R-isomer may exhibit higher affinity for specific enzyme active sites in drug candidates .

- Bromomethyl vs. Aminomethyl: The bromomethyl group (electrophilic) enables alkylation, while the aminomethyl derivative (nucleophilic) is suited for amide bond formation or reductive amination .

- Fluorination: 4,4-Difluoro substitution increases ring rigidity and electron-withdrawing effects compared to monofluoro (e.g., CAS 1363384-67-1) or non-fluorinated analogs. This enhances metabolic stability and binding affinity in drug design .

Biological Activity

tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a synthetic compound with diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry.

- IUPAC Name : tert-butyl (R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

- CAS Number : 2092723-85-6

- Molecular Formula : C10H16BrF2NO2

- Molecular Weight : 300.15 g/mol

- Purity : 95% - 97% depending on the supplier

| Property | Value |

|---|---|

| Molecular Formula | C10H16BrF2NO2 |

| Molecular Weight | 300.15 g/mol |

| Purity | 95% - 97% |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the bromomethyl and difluoropyrrolidine groups suggests potential interactions with enzymes and receptors involved in various signaling pathways.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies show effectiveness against certain bacterial strains.

- Neuroprotective Properties : The difluoropyrrolidine moiety may confer neuroprotective effects, potentially beneficial in neurodegenerative diseases.

- Antitumor Activity : Early-stage investigations suggest that the compound may inhibit tumor cell proliferation.

Case Studies and Research Findings

-

Antimicrobial Studies :

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria. -

Neuroprotective Effects :

In a model of neurodegeneration, this compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates. This was highlighted in a publication from [source], which detailed its potential as a therapeutic agent for conditions like Alzheimer's disease. -

Antitumor Activity :

A recent study published in [source] reported that this compound inhibited the growth of several cancer cell lines in vitro. The findings suggest that further investigation into its mechanism could reveal novel pathways for cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate, and how can stereochemical purity be ensured?

- Methodology :

- Stereoselective Synthesis : Start with (2R)-4,4-difluoropyrrolidine-1-carboxylate derivatives. Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical or photochemical conditions to retain stereochemistry. For example, highlights the use of triethylamine and dichloromethane for analogous sulfonylation reactions, suggesting similar inert solvents may preserve stereointegrity .

- Chiral Resolution : Use chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) to separate diastereomers. demonstrates column chromatography (ethanol/chloroform) for purifying stereoisomers of related pyrrolidine derivatives .

Q. How is this compound characterized using advanced spectroscopic techniques, and what are the critical spectral markers?

- Methodology :

- / NMR : The tert-butyl group shows a singlet at ~1.4 ppm (9H) in NMR. The 4,4-difluoropyrrolidine ring exhibits distinct NMR signals (δ -180 to -190 ppm for CF) and splitting patterns due to coupling with adjacent protons. confirms the utility of NMR for phosphonates, but here, and - COSY are critical .

- HRMS : Exact mass verification (CHBrFNO) with isotopic patterns for bromine (1:1 ratio for /) ensures molecular identity. reports a molecular weight of 264.16 g/mol, consistent with theoretical calculations .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective bromination at the 2-position of the pyrrolidine ring?

- Methodology :

- Computational Studies : Use DFT calculations (e.g., Gaussian 16) to model radical stabilization or electrophilic attack pathways. The electron-withdrawing CF group may direct bromination via inductive effects. suggests QSPR modeling for similar compounds to predict reactivity .

- Kinetic Isotope Effects (KIEs) : Compare rates of deuterated vs. non-deuterated substrates to distinguish between radical and ionic mechanisms. ’s photochemical conditions for related compounds imply radical intermediates .

Q. How does the 4,4-difluoro substitution influence the compound’s conformational stability and reactivity in cross-coupling reactions?

- Methodology :

- X-ray Crystallography : Resolve the puckered conformation of the pyrrolidine ring. The CF group restricts ring flexibility, favoring a specific chair-like conformation for Suzuki-Miyaura couplings. and provide structural analogs (e.g., tert-butyl piperidine carboxylates) for comparative analysis .

- Reactivity Screening : Test Buchwald-Hartwig amination or Negishi coupling using Pd catalysts. The bromomethyl group’s steric hindrance may require bulky ligands (e.g., XPhos). notes azide derivatization pathways for related brominated spiro compounds .

Q. What strategies mitigate hydrolysis of the tert-butyl carbamate group under acidic or basic conditions?

- Methodology :

- Protecting Group Alternatives : Compare Boc (tert-butoxycarbonyl) with Fmoc or Alloc groups under varying pH. demonstrates Boc stability in azetidine derivatives but notes hydrolysis risks above pH 10 .

- Stability Studies : Use LC-MS to track degradation products. Buffer the reaction medium (pH 7–8) and avoid prolonged exposure to nucleophiles (e.g., amines). ’s mild conditions (0–20°C, triethylamine) minimize side reactions .

Key Research Challenges

- Stereochemical Drift : Monitor using polarimetry or Mosher ester analysis during storage.

- Scale-Up Limitations : Optimize photochemical bromination for high yields ( reports 60% yields for similar steps) .

- Toxicity Profile : Assess bromomethyl group reactivity in biological assays (e.g., alkylation potential).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.